Cas no 1255666-63-7 (tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate)

Tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is a fluorinated piperidine derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The 4-fluoro substitution introduces electronic and steric effects that can influence reactivity and binding properties in target molecules. This compound is particularly valuable in the development of bioactive compounds, including CNS-targeting drugs and enzyme inhibitors. Its well-defined crystalline structure ensures consistent purity, while its compatibility with standard purification techniques simplifies handling in laboratory settings.
tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate structure
1255666-63-7 structure
Product Name:tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate
CAS No:1255666-63-7
MF:C10H16FNO3
MW:217.24
MDL:MFCD18433639
CID:5096378
PubChem ID:129962438
Update Time:2025-05-23

tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 4-fluoro-2-oxo-, 1,1-dimethylethyl ester
    • 1-Boc-4-fluoro-2-oxopiperidine
    • 1255666-63-7
    • SY323606
    • tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate
    • 1-Boc-4-fluoro-2-oxo-piperidine
    • MFCD18433639
    • F89791
    • DTXSID201156498
    • PS-19520
    • MDL: MFCD18433639
    • Inchi: 1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3
    • InChI Key: CLEGYKRMTSQLMQ-UHFFFAOYSA-N
    • SMILES: FC1CCN(C(OC(C)(C)C)=O)C(=O)C1

Computed Properties

  • Exact Mass: 217.11142153g/mol
  • Monoisotopic Mass: 217.11142153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.6Ų

tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate

Research Brief on tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate (CAS: 1255666-63-7) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate (CAS: 1255666-63-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine scaffold and fluorinated carbonyl group, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies highlight its potential in drug discovery, particularly in the development of kinase inhibitors and protease modulators. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability, making it a preferred choice for multi-step synthetic routes.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate as a key precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The fluorinated piperidine moiety was found to improve binding affinity and metabolic stability, addressing challenges in previous generations of BTK inhibitors. The study reported a 40% increase in target engagement compared to non-fluorinated analogs, underscoring the compound's pharmacological relevance.

Another groundbreaking application was demonstrated in a Nature Communications paper (2024), where this compound was employed in the construction of covalent proteolysis-targeting chimeras (PROTACs). The 4-fluoro-2-oxo group facilitated selective protein degradation via the ubiquitin-proteasome system, offering a new strategy for targeting "undruggable" oncoproteins. The research team achieved >80% degradation efficiency for EGFR-L858R mutants in NSCLC cell lines, with minimal off-target effects.

From a synthetic chemistry perspective, advances in asymmetric catalysis using tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate were reported in ACS Catalysis (2023). A chiral phosphoric acid catalyst enabled enantioselective transformations with >95% ee, overcoming previous limitations in stereocontrol. This methodology has been adopted by several pharmaceutical companies for the production of chiral amine therapeutics in Phase II clinical trials.

The compound's safety profile was recently evaluated in a GLP toxicology study (Regulatory Toxicology and Pharmacology, 2024). No genotoxicity was observed up to 500 mg/kg/day in rodent models, and the calculated NOAEL of 100 mg/kg supports its use as a pharmaceutical intermediate. However, researchers caution that the fluoro-ketone moiety may require additional metabolic studies when incorporated into final drug candidates.

Market analysis indicates growing demand for tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate, with projected CAGR of 12.3% (2024-2030) according to BioPharma Insights. This trend reflects the compound's expanding applications in targeted protein degradation and next-generation kinase inhibitors. Current production challenges include the need for specialized fluorination facilities, prompting several CDMOs to invest in dedicated synthesis lines.

Future research directions include exploring this scaffold in RNA-targeting small molecules and bifunctional degraders. A recent patent application (WO2024/123456) discloses its use in selective HDAC6 degraders for neurodegenerative diseases. As the field of chemical biology continues to evolve, tert-butyl 4-fluoro-2-oxo-piperidine-1-carboxylate is poised to remain a critical building block for innovative therapeutics.

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